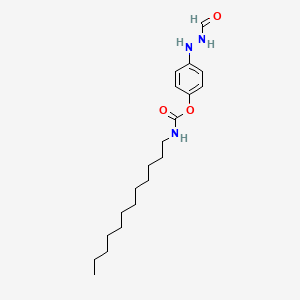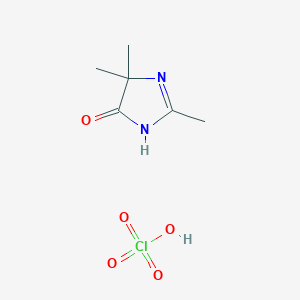
perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one is a compound with the CAS number 144647-61-0 . This compound is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazole derivatives, including perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one, can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst . Another method includes the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate . These reactions typically require mild conditions and can accommodate a variety of functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often involves multicomponent reactions, which are efficient and environmentally benign. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved using lactic acid as a promoter at 160°C . This method is simple and works well with aromatic aldehydes containing electron-donating and electron-withdrawing groups.
Análisis De Reacciones Químicas
Types of Reactions: Perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present on the imidazole ring.
Common Reagents and Conditions: Common reagents used in the reactions of imidazole derivatives include iodine, dimethyl sulphoxide, ammonium acetate, and various aldehydes . Reaction conditions are typically mild, allowing for the inclusion of a wide range of functional groups.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with aldehydes and ammonium acetate can yield trisubstituted imidazoles .
Aplicaciones Científicas De Investigación
Perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, imidazole derivatives are known for their antifungal, antibacterial, and anticancer properties . They are also used in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one involves its interaction with various molecular targets and pathways. The specific mechanism depends on the functional groups present and the type of reaction it undergoes. For example, in biological systems, imidazole derivatives can inhibit enzymes or interact with DNA .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one include other imidazole derivatives such as 2,4,5-trisubstituted imidazoles and N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide .
Uniqueness: What sets this compound apart from other imidazole derivatives is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This unique structure allows it to be used in a variety of applications, from pharmaceuticals to materials science .
Propiedades
Número CAS |
144647-61-0 |
|---|---|
Fórmula molecular |
C6H11ClN2O5 |
Peso molecular |
226.61 g/mol |
Nombre IUPAC |
perchloric acid;2,4,4-trimethyl-1H-imidazol-5-one |
InChI |
InChI=1S/C6H10N2O.ClHO4/c1-4-7-5(9)6(2,3)8-4;2-1(3,4)5/h1-3H3,(H,7,8,9);(H,2,3,4,5) |
Clave InChI |
AXNSTGBPAPBMMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(C(=O)N1)(C)C.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


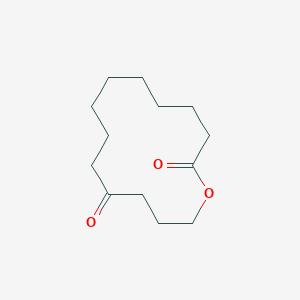

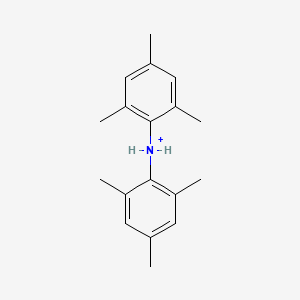
silane](/img/structure/B12552985.png)
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
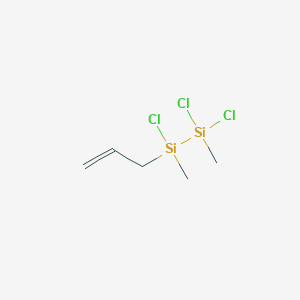
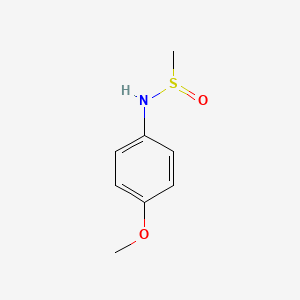
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
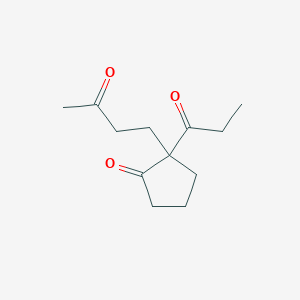
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
